Ethyl 6-acetamido-5-bromopicolinate
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Overview
Description
Ethyl 6-acetamido-5-bromopicolinate is a chemical compound with the molecular formula C10H11BrN2O3 It is a derivative of picolinic acid and is characterized by the presence of an ethyl ester, an acetamido group, and a bromine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-acetamido-5-bromopicolinate can be synthesized through a multi-step process. One common method involves the monolithiation of 2,6-dibromopyridine, followed by a reaction with ethyl formate and subsequent reaction with iodine in ethanol. This three-step procedure yields ethyl 6-bromopicolinate, which can then be further modified to introduce the acetamido group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetamido-5-bromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetamido group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-acetamido-5-bromopicolinate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to inhibit proinflammatory cytokines and reactive oxygen species.
Industry: It is used in the preliminary screening of dimerization reactions and other chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-acetamido-5-bromopicolinate involves its interaction with molecular targets such as metal ions and enzymes. It acts as a ligand that binds to lanthanide metal ions, which may contribute to its neuroprotective effects by inhibiting the production of proinflammatory cytokines and reactive oxygen species . The compound can also induce bond cleavage in anions, leading to the formation of nitric oxide, which has various biological effects.
Comparison with Similar Compounds
Ethyl 6-acetamido-5-bromopicolinate can be compared with other similar compounds, such as:
Ethyl 6-bromopicolinate: Lacks the acetamido group, making it less versatile in certain chemical reactions.
Ethyl 6-cyclopropylpyridine-2-carboxylate: Contains a cyclopropyl group instead of an acetamido group, leading to different chemical properties and applications.
6-Bromonicotinic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Properties
Molecular Formula |
C10H11BrN2O3 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl 6-acetamido-5-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrN2O3/c1-3-16-10(15)8-5-4-7(11)9(13-8)12-6(2)14/h4-5H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
JAMSPNJEOHZLTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)Br)NC(=O)C |
Origin of Product |
United States |
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